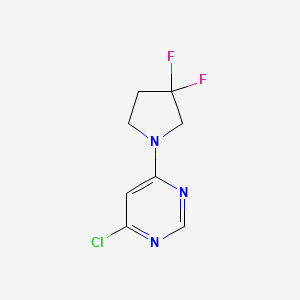

4-氯-6-(3,3-二氟吡咯烷-1-基)嘧啶

描述

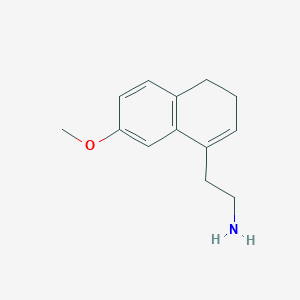

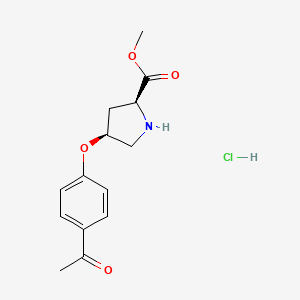

“4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine” is a pyrimidine compound . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been widely studied. Various methods for the synthesis of pyrimidines are described in the literature . For instance, one approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .

Molecular Structure Analysis

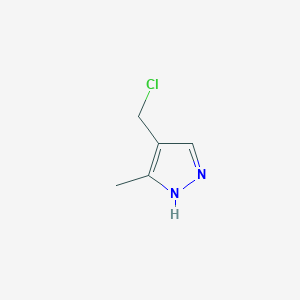

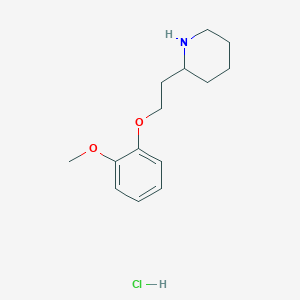

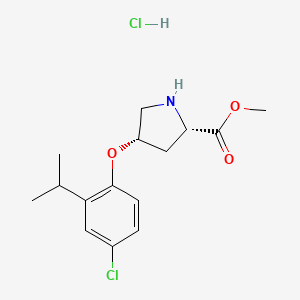

The molecular structure of “4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Chemical Reactions Analysis

The chemical reactions of pyrrolidine derivatives have been extensively studied. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

科学研究应用

非线性光学(NLO)性质

嘧啶衍生物的结构和电子性质,包括4-氯-6-(3,3-二氟吡咯烷-1-基)嘧啶,在非线性光学(NLO)中具有重要意义。由于它们的结构参数和分子电子势,这些化合物表现出相当大的NLO特性,使它们在光电应用中具有潜力。侯赛因等人(2020年)对硫代嘧啶衍生物的研究强调了嘧啶环在开发具有增强NLO性质材料中的重要性,暗示类似的衍生物可能为NLO应用提供有价值的见解 (Hussain et al., 2020)。

稳定衍生物的合成和表征

Schmidt(2002年)对稳定的甜菜碱嘧啶胺衍生物的合成研究展示了嘧啶衍生物在生成具有不同功能基团的化合物方面的多样性。这些化合物在化学和材料科学的各个领域具有潜在应用,表明4-氯-6-(3,3-二氟吡咯烷-1-基)嘧啶的合成和功能化可能导致具有独特性质的新材料 (Schmidt, 2002)。

抗癌和抗过敏活性

小分子抗癌药物的开发通常涉及4-氯-6-(3,3-二氟吡咯烷-1-基)嘧啶等中间体。寇和杨(2022年)对2-氯-4-(3-硝基苯氧基)-6-(噻吩-2-基)嘧啶的合成进行了研究,这是抗癌药物合成中的关键中间体,突显了这类嘧啶衍生物在药物化学中的潜力 (Kou & Yang, 2022)。同样,Lesher、Singh和Mielens(1982年)展示了嘧啶衍生物的抗过敏潜力,暗示4-氯-6-(3,3-二氟吡咯烷-1-基)嘧啶可能在治疗过敏反应中的有效性方面具有探索价值 (Lesher, Singh, & Mielens, 1982)。

生化分析

Cellular Effects

The effects of 4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with cell cycle progression . Specifically, it affects the G1 phase of the cell cycle, leading to cell cycle arrest. This inhibition of cell proliferation is mediated through the downregulation of cyclin D1 and the upregulation of p21, a cyclin-dependent kinase inhibitor. Additionally, the compound influences cell signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and metabolism . In non-cancerous cells, the compound’s effects are less pronounced but still significant, particularly in the context of metabolic regulation.

Molecular Mechanism

At the molecular level, 4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. For instance, its interaction with CDKs involves binding to the ATP-binding site, thereby preventing the phosphorylation of downstream targets necessary for cell cycle progression . Similarly, its interaction with DPP-4 involves binding to the enzyme’s active site, inhibiting its ability to degrade incretin hormones, which are important for glucose homeostasis . Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine in laboratory settings have been studied to understand its stability and long-term effects. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to the compound has been shown to result in sustained inhibition of cell proliferation and metabolic activity . In in vivo studies, the compound’s effects are more complex, with potential adaptive responses observed in treated organisms.

Dosage Effects in Animal Models

The effects of 4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, particularly in the context of cancer and diabetes models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions.

Metabolic Pathways

4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation, N-dealkylation, and amide hydrolysis as primary metabolic reactions . These reactions result in the formation of various metabolites, some of which retain biological activity. The involvement of CYP2D6 and CYP3A4 in the metabolism of this compound highlights its potential for drug-drug interactions .

Transport and Distribution

The transport and distribution of 4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine within cells and tissues are facilitated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs) and P-glycoprotein (P-gp), which play crucial roles in its cellular uptake and efflux . These interactions influence the compound’s localization and accumulation within specific tissues, affecting its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of 4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine is primarily within the cytoplasm and nucleus. The compound’s ability to cross the nuclear membrane allows it to interact with nuclear enzymes and transcription factors, influencing gene expression and cellular function . Additionally, post-translational modifications such as phosphorylation and ubiquitination can affect the compound’s localization and activity within specific subcellular compartments.

属性

IUPAC Name |

4-chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2N3/c9-6-3-7(13-5-12-6)14-2-1-8(10,11)4-14/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWHMPQUGYQFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487987.png)

![Methyl (2S,4S)-4-[2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487989.png)

![3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487992.png)

![Methyl (2S,4S)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487993.png)